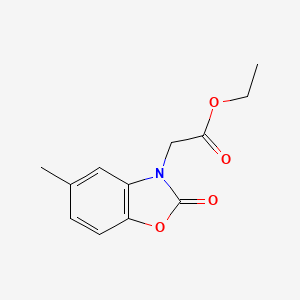

Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

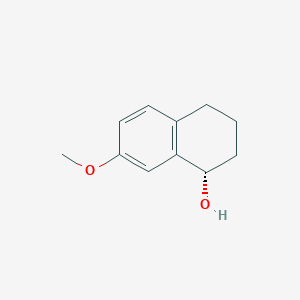

Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate is a chemical compound with the molecular formula C12H13NO4 . It is a derivative of benzoxazole .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate consists of a benzoxazole ring attached to an ethyl acetate group . The molecular weight of this compound is 235.24 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate, such as melting point, boiling point, and density, are not specified in the retrieved sources .Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of organic chemistry has led to the development of novel synthesis methods for compounds related to Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate. For example, Ahmed et al. (2016) describe a one-pot synthesis strategy for related 1,2,3-triazoles, emphasizing the significance of crystal structure analyses, Density Functional Theory (DFT) studies, and the evaluation of molecular electrostatic potential (MEP) to understand the stability and reactivity of these compounds (Ahmed et al., 2016). Additionally, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate offers insights into molecular conformations and intermolecular interactions, showcasing the versatility of ethyl acetate derivatives in structural chemistry (Li et al., 2015).

Biological Activity

The biological activity of compounds structurally similar to Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate has been a subject of investigation. Gurevich et al. (2020) synthesized ethyl acetate derivatives to assess their antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities, identifying promising compounds with significant health-related potentials (Gurevich et al., 2020). These studies highlight the ongoing interest in exploring the therapeutic applications of ethyl acetate derivatives.

Green Chemistry and Environmental Applications

The synthesis of poly(2-ethyl-2-oxazoline) using ethyl acetate as a solvent represents an advancement towards greener chemical practices. Vergaelen et al. (2020) report on this environmentally friendly approach, emphasizing ethyl acetate's role in reducing the environmental burden and improving pharmaceutical compatibility (Vergaelen et al., 2020). Moreover, the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes involving ethyl acetate highlights the compound's relevance in environmental chemistry and wastewater treatment (Sun & Pignatello, 1993).

Safety And Hazards

properties

IUPAC Name |

ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-3-16-11(14)7-13-9-6-8(2)4-5-10(9)17-12(13)15/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIXTIKZEOGSPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2667147.png)

![6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2667149.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2667150.png)

![7-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2667152.png)

![Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2667154.png)

![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2667160.png)

![tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate](/img/structure/B2667162.png)

![N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B2667165.png)

![(1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2667168.png)